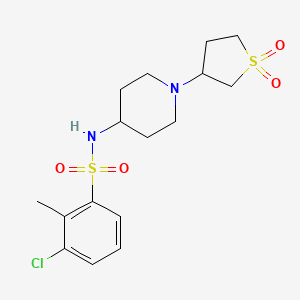
3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H23ClN2O4S2 and its molecular weight is 406.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁ClN₂O₂S
- Molecular Weight : Approximately 368.98 g/mol
- CAS Number : 2957895-04-2
This compound features a chloro group, a sulfonamide moiety, and a piperidine ring, which are critical for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly those related to acute myeloid leukemia (AML). The mechanism involves the up-regulation of reactive oxygen species (ROS) pathways and down-regulation of the unfolded protein response (UPR) pathway, leading to cell DNA damage and apoptosis induction .
Enzyme Inhibition
Inhibition studies have demonstrated that this compound can effectively inhibit specific enzymes involved in cellular signaling pathways. These inhibitory effects suggest potential therapeutic applications in diseases where these enzymes are dysregulated .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Binding Affinity : The compound binds to key proteins involved in cell survival and proliferation, altering their activity.
- Signal Transduction Modulation : It affects signal transduction pathways that are crucial for cancer cell growth and survival.
Study 1: Antitumor Efficacy in AML
A study conducted on AML cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The DC50 value (the concentration required for 50% degradation) was determined to be approximately 177 nM, indicating potent anti-proliferative activity .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity, leading to altered metabolic processes within the cells. This finding suggests its potential use as a therapeutic agent targeting metabolic dysregulation in cancer .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibition | ROS pathway modulation |
| Other Sulfonamides | Varies | Often involve similar mechanisms but differ in specificity |
Propriétés
IUPAC Name |
3-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S2/c1-12-15(17)3-2-4-16(12)25(22,23)18-13-5-8-19(9-6-13)14-7-10-24(20,21)11-14/h2-4,13-14,18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJHEZOMVZQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














